Direct Comparative Biological Activity Against Closest Analogs
No published studies were found that report the biological activity (e.g., IC50, MIC, Ki) of 4-(Prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine in any assay system. Class-level patents [1] describe the broader 4,6-substituted scaffold as JAK inhibitors, but the 4-allyloxy variant is not exemplified. This represents a complete data gap for direct comparison.
| Evidence Dimension | Biological Activity (JAK Inhibition) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | 4,6-substituted pyrazolo[1,5-a]pyrazines (class-level activity demonstrated in patents, but no specific comparator named). |
| Quantified Difference | Not calculable |
| Conditions | In vitro kinase assays (as described in patent families WO20190177328, US11168090) |
Why This Matters
Without this data, procurement for biological screening carries maximum uncertainty, and the compound cannot be rationally prioritized over any other 4-substituted analog.
- [1] Array BioPharma Inc. (2019). 4,6-SUBSTITUTED-PYRAZOLO[1,5-a]PYRAZINES AS JANUS KINASE INHIBITORS. US Patent Application 20190177328. View Source
